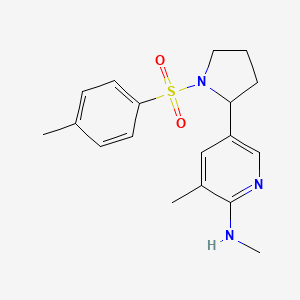![molecular formula C38H48ClN2NaO6S2+2 B11816225 Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B11816225.png)
Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-[2-[2-氯-3-[2-[3,3-二甲基-1-(4-磺丁基)吲哚-1-鎓-2-基]乙烯基]环己-2-烯-1-亚基]亚乙基]-3,3-二甲基吲哚-1-基]丁烷-1-磺酸钠是一种复杂的有机化合物,在各个科学领域都有着重要的应用。该化合物以其独特的结构而闻名,其中包括磺酸基团、氯取代的环己烯和吲哚鎓部分。 它的分子式为 C45H48ClN2NaO6S2,分子量为 835.45 g/mol .
准备方法
合成路线及反应条件
合成4-[2-[2-[2-氯-3-[2-[3,3-二甲基-1-(4-磺丁基)吲哚-1-鎓-2-基]乙烯基]环己-2-烯-1-亚基]亚乙基]-3,3-二甲基吲哚-1-基]丁烷-1-磺酸钠需要多个步骤反应条件通常需要惰性气氛和受控温度以确保中间体的稳定性.
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器进行大规模合成。该工艺针对高产率和纯度进行了优化,并采取严格的质量控制措施以确保一致性。 使用先进的纯化技术,如色谱法,是分离最终产品的常见做法.
化学反应分析
反应类型
4-[2-[2-[2-氯-3-[2-[3,3-二甲基-1-(4-磺丁基)吲哚-1-鎓-2-基]乙烯基]环己-2-烯-1-亚基]亚乙基]-3,3-二甲基吲哚-1-基]丁烷-1-磺酸钠会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变吲哚鎓部分,导致形成还原的衍生物。
常用试剂及条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及亲核试剂,如胺和硫醇。 反应通常在受控温度和惰性气氛下进行,以防止不必要的副反应 .
主要形成的产物
这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生磺酸酯衍生物,而取代反应可以生成一系列取代的吲哚鎓化合物 .
科学研究应用
4-[2-[2-[2-氯-3-[2-[3,3-二甲基-1-(4-磺丁基)吲哚-1-鎓-2-基]乙烯基]环己-2-烯-1-亚基]亚乙基]-3,3-二甲基吲哚-1-基]丁烷-1-磺酸钠在科学研究中具有多种应用:
化学: 用作有机合成中的试剂以及各种化学反应中的催化剂。
生物学: 用于研究细胞过程以及作为成像应用的荧光探针。
医学: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于生产染料、颜料和其他工业化学品.
作用机制
4-[2-[2-[2-氯-3-[2-[3,3-二甲基-1-(4-磺丁基)吲哚-1-鎓-2-基]乙烯基]环己-2-烯-1-亚基]亚乙基]-3,3-二甲基吲哚-1-基]丁烷-1-磺酸钠的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与细胞受体结合,调节信号通路并影响细胞功能。 磺酸基团增强了其溶解性和生物利用度,而吲哚鎓部分有助于其生物活性 .
相似化合物的比较
类似化合物
4-[2-[2-[2-氯-3-[2-[3,3-二甲基-1-(4-磺丁基)吲哚-1-鎓-2-基]乙烯基]环戊-2-烯-1-亚基]亚乙基]-3,3-二甲基吲哚-1-基]丁烷-1-磺酸钠: 结构类似,但环戊烯环代替了环己烯.
4-[2-[2-[2-氯-3-[2-[3,3-二甲基-1-(4-磺丁基)吲哚-1-鎓-2-基]乙烯基]环戊-1-烯-1-亚基]亚乙基]-3,3-二甲基吲哚-1-基]丁烷-1-磺酸钠: 另一个结构略有变化的类似化合物.
独特性
4-[2-[2-[2-氯-3-[2-[3,3-二甲基-1-(4-磺丁基)吲哚-1-鎓-2-基]乙烯基]环己-2-烯-1-亚基]亚乙基]-3,3-二甲基吲哚-1-基]丁烷-1-磺酸钠的独特性在于其特定的结构特征,例如磺酸基团、氯取代的环己烯和吲哚鎓部分的组合。 这些特征有助于其独特的化学和生物学性质,使其在各种应用中具有价值 .
属性
分子式 |
C38H48ClN2NaO6S2+2 |
|---|---|
分子量 |
751.4 g/mol |
IUPAC 名称 |
sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid |
InChI |
InChI=1S/C38H47ClN2O6S2.Na/c1-37(2)30-16-5-7-18-32(30)40(24-9-11-26-48(42,43)44)34(37)22-20-28-14-13-15-29(36(28)39)21-23-35-38(3,4)31-17-6-8-19-33(31)41(35)25-10-12-27-49(45,46)47;/h5-8,16-23H,9-15,24-27H2,1-4H3,(H-,42,43,44,45,46,47);/q;+1/p+1 |
InChI 键 |
QQIQAVJARACLHE-UHFFFAOYSA-O |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)O)(C)C)CCC3)Cl)CCCCS(=O)(=O)O)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B11816156.png)

![methyl (1S,5S)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11816175.png)



![tert-butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,Mixtureofdiastereomers](/img/structure/B11816186.png)

![trisodium;2-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetate](/img/structure/B11816194.png)


![7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane](/img/structure/B11816209.png)
